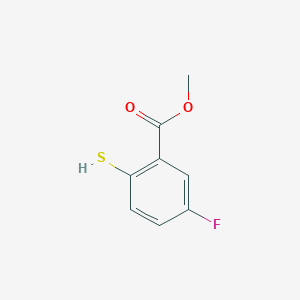

Methyl 5-fluoro-2-mercaptobenzoate

Description

Methyl 5-fluoro-2-mercaptobenzoate is a benzoic acid derivative featuring a fluorine atom at the 5-position, a thiol (-SH) group at the 2-position, and a methyl ester moiety.

Properties

IUPAC Name |

methyl 5-fluoro-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURYYKGKBIBXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104456-81-7 | |

| Record name | methyl 5-fluoro-2-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 5-fluoro-2-mercaptobenzoate typically begins with 5-fluoro-2-mercaptobenzoic acid.

Esterification Reaction: The carboxyl group of 5-fluoro-2-mercaptobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure methyl 5-fluoro-2-mercaptobenzoate.

Industrial Production Methods: Industrial production methods for methyl 5-fluoro-2-mercaptobenzoate involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-fluoro-2-mercaptobenzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The fluorine atom in methyl 5-fluoro-2-mercaptobenzoate can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur-containing compounds.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

- Methyl 5-fluoro-2-mercaptobenzoate is used as a building block in organic synthesis for the preparation of more complex molecules.

- It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.

Biology:

- The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

- It is employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine:

- Methyl 5-fluoro-2-mercaptobenzoate is explored for its potential therapeutic applications, including its use as a scaffold for drug design.

- It is studied for its antimicrobial and anticancer properties.

Industry:

- The compound is used in the production of specialty chemicals and materials.

- It is employed in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-mercaptobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Ethyl 5-Fluoro-2-Mercaptobenzoate

- Structure : Replaces the methyl ester with an ethyl group (CAS 870703-85-8).

- Reactivity: Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance, affecting stability in aqueous environments.

- Applications : Ethyl esters are often preferred in prodrug design for enhanced bioavailability .

Methyl 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Benzoate (CAS 2007915-72-0)

- Structure : Substitutes the mercapto group with bromo and trifluoromethyl groups.

- Key Differences: Electronic Effects: Bromo and trifluoromethyl groups are electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating mercapto group.

- Applications : Such halogenated analogs are common in agrochemicals and materials requiring high chemical inertness .

5-Fluoro-2-Mercaptobenzoic Acid (CAS 120121-07-5)

- Structure : Free carboxylic acid analog lacking the methyl ester.

- Key Differences :

- Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the ester (pKa ~8-10), influencing solubility and ionic interactions.

- Stability : Esters are more hydrolytically stable than carboxylic acids in basic conditions.

- Applications : Carboxylic acids are often intermediates in synthesis, while esters serve as protective groups or prodrugs .

Structural Analogs with Modified Functional Groups

- Methyl 5-Fluoro-2-(Methylamino)Benzoate (CAS 446-08-2): Replaces the mercapto group with a methylamino (-NHCH₃) group. This modification is critical in pharmaceuticals targeting amine-interacting receptors .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure: Complex bicyclic terpenoid backbone with a methyl ester.

- Key Differences: Backbone Complexity: The terpenoid structure introduces steric and conformational challenges absent in the planar benzoate. Volatility: Such esters are volatile enough for gas chromatography (GC) analysis, as seen in resin studies (Figure 2, ). Methyl 5-fluoro-2-mercaptobenzoate may require milder GC conditions due to its thiol group’s thermal sensitivity .

Data Table: Structural and Functional Comparison

Research Findings and Analytical Insights

- Characterization : Methyl 5-fluoro-2-mercaptobenzoate and analogs can be analyzed via NMR (¹H, ¹³C) and HPLC, as demonstrated for methyl shikimate (). The thiol group may require derivatization for stability during analysis.

Biological Activity

Methyl 5-fluoro-2-mercaptobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 5-fluoro-2-mercaptobenzoate features a fluorine atom substituted at the 5-position of a mercaptobenzoate structure. This substitution enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

Biological Activity Overview

The biological activity of methyl 5-fluoro-2-mercaptobenzoate can be summarized as follows:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial strains.

- Anticancer Activity : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially useful in drug design for treating various diseases.

The mechanism of action involves several pathways:

- Enzyme Inhibition : Methyl 5-fluoro-2-mercaptobenzoate binds to the active sites of specific enzymes, blocking their activity. The presence of fluorine increases binding affinity.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptotic pathways.

- Cellular Interaction : It interacts with cellular membranes due to its lipophilic nature, which may alter membrane dynamics and function.

Antimicrobial Activity

A study conducted on the antimicrobial properties of methyl 5-fluoro-2-mercaptobenzoate revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showing promising results that warrant further exploration.

Anticancer Efficacy

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that methyl 5-fluoro-2-mercaptobenzoate exhibits dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were calculated using the MTT assay, revealing an IC50 of approximately 15 µM for HeLa cells after 72 hours of exposure .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Methyl 5-fluoro-2-mercaptobenzoate | Fluorinated mercaptobenzoate | Antimicrobial, anticancer |

| Ethyl 5-fluoro-2-mercaptobenzoate | Ethyl ester analog | Similar antimicrobial properties |

| Methyl 5-chloro-2-mercaptobenzoate | Chlorinated analog | Weaker enzyme inhibition |

The fluorine substitution in methyl 5-fluoro-2-mercaptobenzoate enhances its biological activities compared to its chloro and bromo counterparts, which exhibit reduced efficacy in similar assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.